molecular formula C18H26N2OS B6474414 4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640960-85-4

4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6474414
CAS No.: 2640960-85-4
M. Wt: 318.5 g/mol
InChI Key: FXIMIWBQKOOTRB-UHFFFAOYSA-N
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Description

4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a thiomorpholine ring

Safety and Hazards

While specific safety and hazard information for “4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine” is not available, it’s worth noting that certain piperidine derivatives have been associated with abuse and fatalities in humans due to overdosing and a narrow therapeutic index .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a thiomorpholine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-[1-(1-phenylethyl)piperidine-3-carbonyl]morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    4-[1-(1-phenylethyl)piperidine-3-carbonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

4-[1-(1-phenylethyl)piperidine-3-carbonyl]thiomorpholine is unique due to the presence of both a piperidine ring and a thiomorpholine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[1-(1-phenylethyl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-15(16-6-3-2-4-7-16)20-9-5-8-17(14-20)18(21)19-10-12-22-13-11-19/h2-4,6-7,15,17H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIMIWBQKOOTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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